molecular formula C12H16F3NO B13959739 N-(4-methoxybenzyl)-N-(trifluoromethyl)propan-2-amine

N-(4-methoxybenzyl)-N-(trifluoromethyl)propan-2-amine

Cat. No.: B13959739
M. Wt: 247.26 g/mol
InChI Key: FBFHWESKMRCWDF-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-N-(trifluoromethyl)propan-2-amine is an organic compound that belongs to the class of amines. This compound features a trifluoromethyl group and a methoxybenzyl group attached to a propan-2-amine backbone. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-N-(trifluoromethyl)propan-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzyl chloride, trifluoromethylamine, and propan-2-amine.

    Reaction Conditions: The reaction may involve nucleophilic substitution where 4-methoxybenzyl chloride reacts with trifluoromethylamine in the presence of a base like sodium hydroxide.

    Purification: The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-N-(trifluoromethyl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines with different functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-(4-methoxybenzyl)-N-(trifluoromethyl)propan-2-one.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals.

Mechanism of Action

The mechanism by which N-(4-methoxybenzyl)-N-(trifluoromethyl)propan-2-amine exerts its effects involves interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the methoxybenzyl group can modulate its electronic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxybenzyl)-N-methylpropan-2-amine
  • N-(4-methoxybenzyl)-N-ethylpropan-2-amine

Uniqueness

N-(4-methoxybenzyl)-N-(trifluoromethyl)propan-2-amine is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C12H16F3NO

Molecular Weight

247.26 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-N-(trifluoromethyl)propan-2-amine

InChI

InChI=1S/C12H16F3NO/c1-9(2)16(12(13,14)15)8-10-4-6-11(17-3)7-5-10/h4-7,9H,8H2,1-3H3

InChI Key

FBFHWESKMRCWDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=CC=C(C=C1)OC)C(F)(F)F

Origin of Product

United States

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